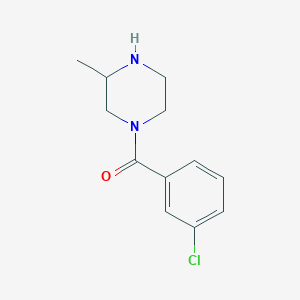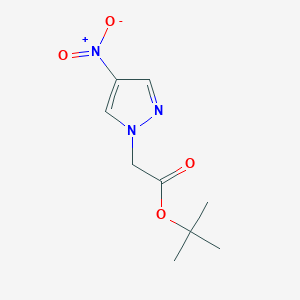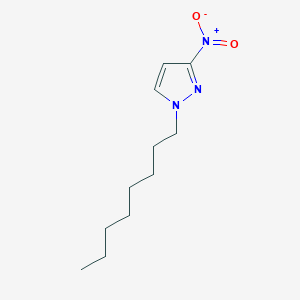
3-Nitro-1-(2-phenoxyethyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nitro-1-(2-phenoxyethyl)-1H-pyrazole is a useful research compound. Its molecular formula is C11H11N3O3 and its molecular weight is 233.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 233.08004122 g/mol and the complexity rating of the compound is 251. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Recent Advances in Therapeutic Applications
Pyrazolines, including compounds structurally related to 3-Nitro-1-(2-phenoxyethyl)-1H-pyrazole, have been recognized for their wide array of pharmacological effects. These include antimicrobial, anti-inflammatory, analgesic, antidepressant, anticancer activities, and more. Their roles as cannabinoid CB1 receptor antagonists, antiepileptic, antiviral agents, and in other capacities have been thoroughly reviewed, highlighting the extensive therapeutic potential of pyrazoline derivatives (Shaaban, Mayhoub, & Farag, 2012).
Synthesis and Biological Activities
The synthesis methodologies of pyrazole heterocycles, closely related to this compound, reveal their significance in producing biologically active compounds. These derivatives exhibit a broad spectrum of activities such as anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant. The review emphasizes the role of pyrazoles as a pharmacophore in drug development, underscoring the importance of these compounds in medicinal chemistry (Dar & Shamsuzzaman, 2015).
Nitroimidazole Derivatives
While not directly mentioning this compound, research on nitroimidazole heterocycles, which share some structural similarities, outlines their multifaceted applications in medicinal chemistry. These include anticancer, antimicrobial, antiparasitic activities, and more. The systematic review of nitroimidazole compounds offers insights into their potential as drugs, diagnostics, and in other therapeutic areas (Li et al., 2018).
Antifungal Applications
A study exploring small molecules against Fusarium oxysporum presents the antifungal applications of pyrazole derivatives. It discusses the structure–activity relationships of these compounds, providing valuable information for designing targeted molecules against fungal pathogens (Kaddouri et al., 2022).
Atmospheric Nitration and Nitrophenols
Although not directly linked to this compound, research on nitrated phenols in the atmosphere provides context on the environmental aspect of nitro compounds. This review discusses sources, formation, and analysis of atmospheric nitrophenols, shedding light on the environmental behavior of nitro-containing compounds (Harrison et al., 2005).
Eigenschaften
IUPAC Name |
3-nitro-1-(2-phenoxyethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c15-14(16)11-6-7-13(12-11)8-9-17-10-4-2-1-3-5-10/h1-7H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRMZCCQUFINNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C=CC(=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine hydrochloride](/img/structure/B6362196.png)

![2-Methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6362206.png)
![1-[(3-Chloro-2-fluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B6362210.png)



![1-[(4-Bromo-2-fluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6362227.png)

![1-[4-(3-Chlorophenoxy)butyl]-1H-pyrazol-4-amine](/img/structure/B6362246.png)
![4-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol hydrochloride](/img/structure/B6362251.png)
![3,5-Dibromo-1-[(2,6-difluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362259.png)
![(Butan-2-yl)({[4-(2-methylpropyl)phenyl]methyl})amine](/img/structure/B6362268.png)
